![molecular formula C13H11N5O2S B15218123 Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55564-31-3](/img/structure/B15218123.png)
Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that features a benzimidazole core substituted with a pyrazinylthio group and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of 2-mercaptopyrazine with a suitable benzimidazole derivative, followed by carbamation. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide or dichloromethane. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The pyrazinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The pyrazinylthio group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate
- Methyl (5-(thiazol-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate
- Methyl (5-(pyrimidin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate
Uniqueness
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to the presence of the pyrazinylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
55564-31-3 |
|---|---|
Molekularformel |
C13H11N5O2S |
Molekulargewicht |
301.33 g/mol |
IUPAC-Name |
methyl N-(6-pyrazin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H11N5O2S/c1-20-13(19)18-12-16-9-3-2-8(6-10(9)17-12)21-11-7-14-4-5-15-11/h2-7H,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
AMRUKVBWMUGWGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)

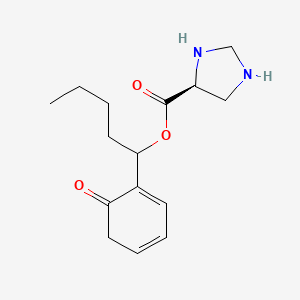
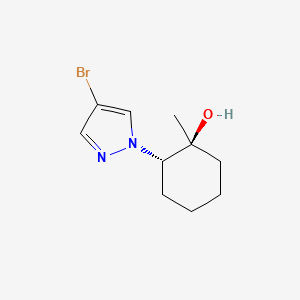
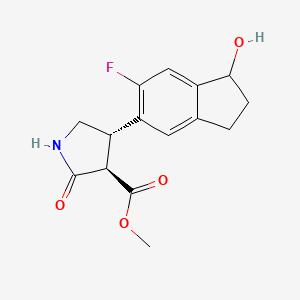
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
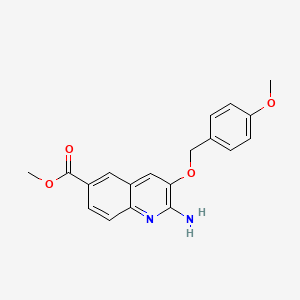
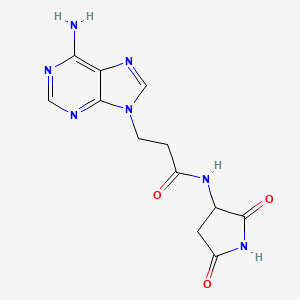
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)

![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
